N-2-Butyl-N'-tert-butyl ethylenediamine physical and chemical properties
N-2-Butyl-N'-tert-butyl ethylenediamine physical and chemical properties
A Note on Nomenclature: This guide focuses on N,N'-Di-tert-butylethylenediamine (CAS 4062-60-6), a compound with two tert-butyl groups. Initial searches for "N-2-Butyl-N'-tert-butyl ethylenediamine" did not yield a significant body of specific data, suggesting that N,N'-Di-tert-butylethylenediamine is the more commonly referenced and utilized compound in research and development. This guide has been prepared with the assumption that the user's interest lies with this di-tert-butyl derivative.
Introduction
N,N'-Di-tert-butylethylenediamine is a sterically hindered diamine that has garnered interest within the scientific community for its utility as a versatile chemical intermediate and as a ligand in coordination chemistry. Its unique structural characteristics, imparted by the bulky tert-butyl groups, influence its reactivity and coordination properties, making it a valuable building block in the synthesis of more complex molecules and materials. This technical guide provides a comprehensive overview of the physical and chemical properties of N,N'-Di-tert-butylethylenediamine, its synthesis, and essential safety and handling protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
N,N'-Di-tert-butylethylenediamine is a clear, colorless to light yellow liquid with a characteristic fishy or ammonia-like odor[1]. The physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C10H24N2 | [1][2][3] |
| Molecular Weight | 172.31 g/mol | [1][2][4] |
| CAS Number | 4062-60-6 | [1][2][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Odor | Ammonia-like, fishy | [1] |
| Boiling Point | 196-198 °C (lit.) | [4][5][6] |
| Melting Point | 53 °C | |
| Density | 0.799 g/mL at 25 °C (lit.) | [4][5][6] |
| Refractive Index | n20/D 1.43 (lit.) | [4][5][6] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [4][6] |
| Water Solubility | Soluble (33 g/L at 25°C) | [3][7] |
| Vapor Pressure | 0.05 kPa at 25 °C | [1] |
| Vapor Density | 5.95 at 20 °C (Air = 1) | [1] |
Molecular Structure and Identification
The structure of N,N'-Di-tert-butylethylenediamine is characterized by a central ethylenediamine backbone with a tert-butyl group attached to each nitrogen atom.
Caption: Molecular structure of N,N'-Di-tert-butylethylenediamine.
Key Identifiers:
-
IUPAC Name: N,N'-di-tert-butylethane-1,2-diamine[2]
-
InChI: 1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3[2][4][6]
Synthesis and Reactivity
A common and industrially viable method for the synthesis of N,N'-Di-tert-butylethylenediamine involves a two-step process: the condensation of tert-butylamine with glyoxal to form the corresponding diimine, followed by catalytic hydrogenation of the diimine to yield the final product[8][9].
Step 1: Formation of Di-tert-butyl-glyoxaldiimine
The reaction between tert-butylamine and aqueous glyoxal is typically carried out in the presence of a hydrocarbon solvent such as o-xylene or a gasoline fraction[8][9]. The hydrocarbon phase facilitates the separation of the diimine product from the aqueous phase.
Step 2: Catalytic Hydrogenation
The separated hydrocarbon phase containing the di-tert-butyl-glyoxaldiimine is then subjected to catalytic hydrogenation. Platinum on carbon (Pt/C) is a commonly used catalyst for this reduction[8][9]. The hydrogenation is typically performed at elevated temperature and pressure.
Caption: General workflow for the synthesis of N,N'-Di-tert-butylethylenediamine.
Reactivity: The nitrogen atoms in N,N'-Di-tert-butylethylenediamine possess lone pairs of electrons, making them nucleophilic and basic. The bulky tert-butyl groups, however, sterically hinder these nitrogen centers, which can influence their reactivity in certain reactions. This steric hindrance can be advantageous in controlling selectivity in chemical transformations. The compound can undergo reactions typical of secondary amines, such as alkylation, acylation, and coordination with metal ions.
Experimental Protocols
Illustrative Synthesis Protocol:
The following is a representative procedure for the synthesis of N,N'-Di-tert-butylethylenediamine, based on documented methods[8][9].
Materials:
-
tert-Butylamine
-
40% Aqueous Glyoxal
-
o-Xylene
-
5% Platinum on Carbon (Pt/C)
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, combine o-xylene and tert-butylamine.
-
With stirring, add 40% aqueous glyoxal to the mixture at a controlled temperature, typically between 45-50 °C.
-
Continue stirring for approximately one hour to ensure complete reaction.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic phase, which contains the di-tert-butyl-glyoxaldiimine.
-
The aqueous phase can be extracted with a small amount of o-xylene to maximize product recovery, and the organic extracts are combined.
-
Transfer the combined organic phases to a hydrogenation reactor.
-
Add the 5% Pt/C catalyst to the reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 60 bar) and heat to the desired temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by observing hydrogen uptake.
-
Once the hydrogenation is complete, cool the reactor and carefully vent the excess hydrogen.
-
Remove the catalyst by filtration.
-
The N,N'-Di-tert-butylethylenediamine can be purified from the solvent by distillation.
Safety and Handling
N,N'-Di-tert-butylethylenediamine is classified as a corrosive substance and requires careful handling to avoid exposure[1][3][10].
Hazard Identification:
-
GHS Classification: Causes severe skin burns and eye damage (H314)[2][3]. May be harmful if swallowed and fatal in contact with skin[2]. It is also a combustible liquid[7].
-
Pictograms: GHS05 (Corrosion)[6]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[4][6].
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact[10][11].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[11].
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood[11][12].
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[7][11].
-
Keep away from heat, sparks, open flames, and other ignition sources[1][7].
-
A white precipitate can form when the product is exposed to air; nitrogen blanketing is recommended for storage to maintain quality[1].
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention[10][11].
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention[7][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12][13].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[7][12].
Always consult the most current Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Applications
N,N'-Di-tert-butylethylenediamine serves as a valuable intermediate in various chemical syntheses. Its applications include:
-
Polymer Manufacturing: It is used in the production of polymers[1].
-
Catalysis: It can be used as a catalyst or a ligand in the preparation of various catalysts[8].
-
Organic Synthesis: It is a building block for the synthesis of more complex organic molecules[14].
Conclusion
N,N'-Di-tert-butylethylenediamine is a key chemical intermediate with a distinct set of physical and chemical properties largely influenced by its sterically hindered diamine structure. A thorough understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and industrial applications. This guide provides a foundational understanding for professionals working with this versatile compound.
References
- N-2-BUTYL-N'-TERT-BUTYL ETHYLENEDIAMINE — Chemical Substance Information. (n.d.).
- N,N -Di-tert-butylethylenediamine 98 4062-60-6 - Sigma-Aldrich. (n.d.).
- N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem. (n.d.).
- Di-tert-Butylethylenediamine - AdvanSix. (n.d.).
- N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 - ChemicalBook. (2026, January 13).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 28).
- N,N -Di-tert-butylethylenediamine 98 4062-60-6. (n.d.).
- N-BUTYL-N'-TERT-BUTYL ETHYLENEDIAMINE — Chemical Substance Information. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- N,N'-DI-TERT-BUTYLETHYLENEDIAMINE - Safety Data Sheet - ChemicalBook. (2026, January 17).
- N,N′-Di-tert-butylethylenediamine - Echemi. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 28).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
- N,N-DI-N-BUTYLETHYLENEDIAMINE synthesis - chemicalbook. (n.d.).
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).
- Process for the production of di-tert.-butyl-ethylene diamine. (1990, April 11). Google Patents.
- Preparation of di-tert.-butylethylenediamine. (n.d.). Google Patents.
- N,N -Di-tert-butylethylenediamine 98 4062-60-6 - Sigma-Aldrich. (n.d.).
- Synthesis method of N-BOC-ethylenediamine. (2021, June 18). WIPO Patentscope.
- N,N'-Di-tert-butylethylenediamine, 98% - Thermo Fisher Scientific. (n.d.).
Sources
- 1. advansix.com [advansix.com]
- 2. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. N,N′-二叔丁基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 [chemicalbook.com]
- 6. N,N′-二叔丁基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]
- 9. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. N,N′-二叔丁基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
